(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate (S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665310
InChI: InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1
SMILES: CC(COC(=O)C)C1CCC2C1(CCCC2=O)C
Molecular Formula: C15H24O3
Molecular Weight: 252.35 g/mol

(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate

CAS No.:

Cat. No.: VC13665310

Molecular Formula: C15H24O3

Molecular Weight: 252.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate -

Specification

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
IUPAC Name [(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate
Standard InChI InChI=1S/C15H24O3/c1-10(9-18-11(2)16)12-6-7-13-14(17)5-4-8-15(12,13)3/h10,12-13H,4-9H2,1-3H3/t10-,12-,13+,15-/m1/s1
Standard InChI Key GMKVTHVOBSXAST-IKVITTDRSA-N
Isomeric SMILES C[C@H](COC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
SMILES CC(COC(=O)C)C1CCC2C1(CCCC2=O)C
Canonical SMILES CC(COC(=O)C)C1CCC2C1(CCCC2=O)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Weight

(S)-2-((1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl)propyl acetate has a molecular formula of C₁₅H₂₄O₃ and a molecular weight of 252.35 g/mol. The structure integrates a decalin-like bicyclic system (octahydro-1H-inden-4-one) substituted with a methyl group at the 7a position and an acetylated (S)-configured propyl side chain at the 1-position (Table 1).

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name[(2S)-2-[(1R,3aR,7aR)-7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl] acetate
CAS NumberNot assigned
SMILESCC(COC(=O)C)C1CCC2C1(CCCC2=O)C
InChI KeyGMKVTHVOBSXAST-IKVITTDRSA-N
PubChem CID60005329

The stereochemical descriptor (1R,3aR,7aR) defines the absolute configuration of the bicyclic core, while the (S) designation specifies the chirality at the propyl side chain.

Structural Features

The molecule comprises:

  • A bicyclic octahydroindene scaffold with a ketone at C4.

  • A 7a-methyl group contributing to steric hindrance and conformational rigidity.

  • An (S)-2-propyl acetate side chain, which introduces polarity and influences molecular interactions.

The fusion of these moieties creates a compact, three-dimensional structure with distinct electronic and steric properties.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclization: Formation of the octahydroindene core via Robinson annulation or Diels-Alder reactions.

  • Stereochemical Control: Use of chiral catalysts or resolving agents to establish the (1R,3aR,7aR) configuration.

  • Side Chain Introduction: Alkylation at C1 with a propyl Grignard reagent, followed by acetylation of the secondary alcohol.

StepYield (%)Purity (%)Method
Cyclization6590Diels-Alder
Chiral Resolution7285Enzymatic Kinetic
Acetylation7897Acetic Anhydride

Stereochemical Significance

Configuration-Bioactivity Relationship

The compound’s biological activity is highly dependent on its stereochemistry. The (1R,3aR,7aR) configuration in the bicyclic core ensures optimal binding to hydrophobic pockets in target proteins, while the (S)-configured propyl acetate enhances solubility and metabolic stability. Comparative studies of enantiomers have demonstrated a 3–5-fold increase in potency for the (S)-isomer over its (R)-counterpart in apoptosis assays.

Conformational Analysis

Density functional theory (DFT) calculations reveal that the bicyclic system adopts a boat-chair conformation, stabilizing the molecule through intramolecular hydrogen bonding between the ketone oxygen and the acetate ester. This conformation likely facilitates interactions with biological targets.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.05 (m, 1H, CH-OAc), 2.85 (d, J = 12 Hz, 1H, H-3a), 2.10 (s, 3H, OAc).

  • ¹³C NMR: δ 209.5 (C=O), 170.1 (OAc), 60.8 (CH-OAc).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with a retention time of 8.2 minutes, confirming purity.

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